molecular formula C13H12N2O2 B6351288 4-(2-Aminophenoxy)benzamide CAS No. 1019366-58-5

4-(2-Aminophenoxy)benzamide

Cat. No.: B6351288
CAS No.: 1019366-58-5
M. Wt: 228.25 g/mol
InChI Key: SBIAVSLXOIHHQS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminophenoxy)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method employs ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This green and rapid pathway offers high yields and eco-friendly conditions.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry and the use of recoverable catalysts, as mentioned in the synthetic routes, are likely to be applied in large-scale production to ensure efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Aminophenoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Conditions for nucleophilic substitution often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of a nitro group would produce an amino derivative .

Scientific Research Applications

4-(2-Aminophenoxy)benzamide has diverse applications in scientific research:

Mechanism of Action

Properties

IUPAC Name

4-(2-aminophenoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c14-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)13(15)16/h1-8H,14H2,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIAVSLXOIHHQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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